molecular formula C18H28N2O2S B6971022 N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide

N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide

Cat. No.: B6971022
M. Wt: 336.5 g/mol
InChI Key: LOKKYKGOELMYOW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[1-(spiro[34]octan-3-ylamino)ethyl]benzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-14(19-17-10-13-18(17)11-4-5-12-18)15-6-8-16(9-7-15)23(21,22)20(2)3/h6-9,14,17,19H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKKYKGOELMYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)NC2CCC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions.

    Amination: The spirocyclic intermediate is then reacted with an appropriate amine, such as N,N-dimethylamine, to introduce the amino group.

    Sulfonation: The final step involves the sulfonation of the aromatic ring using a sulfonyl chloride reagent under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N,N-dimethyl-4-[1-(spiro[3

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enhance binding affinity and specificity, leading to modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

  • N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide
  • This compound
  • This compound

Comparison: Compared to other spirocyclic compounds, this compound is unique due to its specific combination of a spirocyclic core with a sulfonamide group. This combination may confer distinct physicochemical properties, such as enhanced solubility and stability, making it a valuable compound for various applications.

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